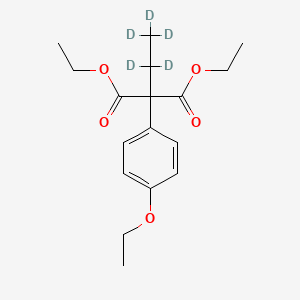

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Description

BenchChem offers high-quality Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2-(4-ethoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYAJCZEUGCPEH-RPIBLTHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661922 |

Source

|

| Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189708-84-6 |

Source

|

| Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and purification of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

An In-depth Technical Guide on the Synthesis and Purification of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Abstract

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Their use as internal standards in mass spectrometry assays provides the highest level of accuracy for quantification.[1][2] This guide presents a comprehensive, field-tested methodology for the synthesis and purification of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate, a novel deuterated standard. We provide a detailed, step-by-step protocol, explain the rationale behind key experimental choices, and outline robust methods for purification and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize high-purity, complex deuterated molecules.

Introduction: The Rationale for Deuterated Standards

In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), precision is paramount. Analytical variability can arise from sample matrix effects, ion suppression or enhancement, and inconsistencies in sample preparation.[1] To correct for these variables, an internal standard is introduced into the analysis. Deuterated standards, where one or more hydrogen atoms are replaced by the stable isotope deuterium, are considered the "gold standard."[1]

A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same matrix effects and ionization efficiencies.[2] However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for accurate normalization and quantification.[1][2] The synthesis of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate provides a valuable internal standard for assays involving its non-labeled analogue, a potential pharmacophore in various research programs.

Synthetic Strategy and Workflow

The synthesis of the target molecule is achieved through a sequential dialkylation of diethyl malonate. This classical approach, known as the malonic ester synthesis, is highly effective for forming new carbon-carbon bonds at the α-carbon of the malonate.[3][4]

Our strategy involves two sequential nucleophilic substitution (SN2) reactions:

-

First Alkylation: Deprotonation of diethyl malonate to form a nucleophilic enolate, followed by reaction with an ethyl-d5 halide to introduce the deuterated moiety.

-

Second Alkylation: Deprotonation of the mono-alkylated intermediate, followed by reaction with a 4-ethoxybenzyl halide to introduce the second substituent.

This sequence is chosen to introduce the smaller, less sterically demanding ethyl-d5 group first, which can facilitate a higher yield in the second, more challenging alkylation with the bulkier electrophile.

Overall Synthetic Workflow Diagram

Caption: Synthetic workflow for Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate.

Safety and Reagent Handling

3.1 Sodium Hydride (NaH) Sodium hydride is a highly reactive, water-reactive, and flammable solid.[5] It is typically supplied as a 60% dispersion in mineral oil, which is safer to handle than pure NaH.[5]

-

Handling: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon), ideally within a glove box.[5] Avoid contact with water or any protic solvent, as this will generate flammable hydrogen gas, which can ignite spontaneously.[5][6]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[5][7]

-

Spills: In case of a spill, do NOT use water. Smother the spill with dry sand, soda ash, or lime and place it in a sealed container for disposal.[7][8]

-

Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, dropwise addition of a protic solvent like isopropanol or ethanol to a cooled, diluted suspension of the reaction mixture.

3.2 Diethyl Malonate & Alkyl Halides Diethyl malonate is a combustible liquid and can cause serious eye irritation.[9][10] Alkyl halides like bromoethane-d5 are volatile and potentially carcinogenic.[11]

-

Handling: Handle these reagents in a well-ventilated chemical fume hood.[7] Avoid inhalation of vapors and direct skin contact.[9]

-

PPE: Standard PPE including safety goggles, lab coat, and appropriate gloves should be worn.

Experimental Protocols

4.1 Reagent Preparation: Synthesis of Bromoethane-d5

This protocol is adapted from standard methods for preparing ethyl bromide from ethanol.[12][13][14]

-

Materials:

-

Ethanol-d6 (CD₃CD₂OD)

-

Sodium bromide (NaBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distillation apparatus

-

-

Procedure:

-

To a three-neck round-bottom flask equipped with a dropping funnel and distillation condenser, add sodium bromide (1.2 eq), ethanol-d6 (1.0 eq), and a small amount of water.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (1.2 eq) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 50 °C.[12]

-

After the addition is complete, gently heat the mixture using a heating mantle. The bromoethane-d5 formed will distill over. Collect the distillate in a receiving flask cooled in an ice bath.[12]

-

The collected crude product should be washed sequentially with water, 10% sodium carbonate solution, and finally with ice-cold water to remove acidic impurities and unreacted ethanol.[12]

-

Dry the washed bromoethane-d5 over anhydrous calcium chloride.[12]

-

4.2 Step 1: Synthesis of Diethyl (ethyl-d5)malonate (Mono-alkylation)

This procedure outlines the first SN2 reaction to install the deuterated ethyl group.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Sodium Hydride (60%) | 40.00 (as NaH) | 1.1 | (Calculated) |

| Tetrahydrofuran (THF) | 72.11 | - | (Anhydrous) |

| Diethyl Malonate | 160.17 | 1.0 | (Calculated) |

| Bromoethane-d5 | 114.00 | 1.05 | (Calculated) |

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.

-

Wash the NaH dispersion three times with dry pentane or hexane to remove the mineral oil, carefully decanting the solvent each time under inert atmosphere.

-

Add anhydrous THF to the washed NaH to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Add diethyl malonate (1.0 eq) dropwise to the stirred NaH/THF slurry. The formation of the sodium enolate is accompanied by hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Slowly add bromoethane-d5 (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diethyl malonate is consumed.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Proceed to the purification work-up as described in Section 5.

-

4.3 Step 2: Synthesis of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

This second alkylation introduces the 4-ethoxyphenyl group.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Sodium Hydride (60%) | 40.00 (as NaH) | 1.1 | (Calculated) |

| Tetrahydrofuran (THF) | 72.11 | - | (Anhydrous) |

| Diethyl (ethyl-d5)malonate | 165.20 | 1.0 | (From Step 1) |

| 4-Ethoxybenzyl chloride | 170.64 | 1.05 | (Calculated) |

-

Protocol:

-

Following the same inert atmosphere techniques as in Step 1, prepare a slurry of washed NaH (1.1 eq) in anhydrous THF at 0 °C.

-

Add a solution of Diethyl (ethyl-d5)malonate (1.0 eq) in THF dropwise to the NaH slurry.

-

Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

-

Add a solution of 4-ethoxybenzyl chloride (1.05 eq) in THF dropwise.

-

Heat the reaction to reflux and monitor by TLC or LC-MS. The primary side product to watch for is the dialkylated version of the starting malonate, so careful monitoring is key.[15]

-

Upon completion, cool the reaction to 0 °C and carefully quench with water.

-

Mechanism of Malonate Alkylation

Caption: Mechanism of malonic ester alkylation via enolate formation.

Purification Methodology

Purification is critical to remove unreacted starting materials, side products (e.g., dialkylated malonate), and inorganic salts.[15][16]

5.1 Aqueous Work-up

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.[16]

-

Combine the organic layers.

-

Wash the combined organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted diethyl malonate. This converts the acidic malonate into its water-soluble sodium salt.[16] Perform this wash quickly and at a low temperature to minimize potential hydrolysis of the ester product.[16]

-

Wash the organic layer with brine to remove residual base and break up any emulsions.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[16]

5.2 Column Chromatography Due to the similar polarities of the mono- and di-substituted malonate esters, column chromatography is often essential for achieving high purity.[15][17]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/hexane and gradually increasing to 20%) is a common choice. The optimal solvent system should be determined by preliminary TLC analysis.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Analytical Characterization

The final product must be rigorously characterized to confirm its identity, structure, and isotopic purity.

| Analysis Technique | Expected Observations |

| ¹H NMR | Absence of a signal for the α-proton (typically ~3.4 ppm for diethyl malonate). Signals corresponding to the two non-equivalent diethyl ester groups, the 4-ethoxyphenyl group (aromatic protons, -OCH₂CH₃), and the benzylic -CH₂- protons. The ethyl-d5 group will be silent. |

| ¹³C NMR | Signals corresponding to all 15 carbon atoms in the structure. The signals for the CD₂ and CD₃ carbons of the ethyl-d5 group will be significantly attenuated or appear as multiplets due to C-D coupling. |

| Mass Spectrometry (LC-MS or GC-MS) | The molecular ion peak (M+) should correspond to the calculated exact mass of C₁₉H₂₃D₅O₄. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic distribution will confirm the high level of deuterium incorporation.[18] |

| ²H NMR | Can be used to confirm the positions of deuterium incorporation, showing signals for the -CD₂- and -CD₃- groups.[18] |

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Bromoethane-d5.

- University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure.

- Benchchem. (n.d.). Technical Support Center: Purification of Products from Diethyl Malonate Reactions.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Canadian Science Publishing. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: VIII. DEUTERIUM SUBSTITUTION PRODUCTS OF ETHYL ACETATE.

- Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE.

- Apollo Scientific. (2023, July 31). Sodium hydride, 57-63% oil dispersion.

- ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.

- Benchchem. (n.d.). The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide.

- Fisher Scientific. (2008, January 8). Sodium hydride, 60% dispersion in mineral oil - SAFETY DATA SHEET.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Wikipedia. (n.d.). Hydrogen–deuterium exchange.

- ChemicalBook. (n.d.). Diethyl malonate(105-53-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). Diethyl ethylmalonate(133-13-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum.

- ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.

- NIH PubChem. (n.d.). Diethyl diethylmalonate | C11H20O4 | CID 66165.

- New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- Benchchem. (n.d.). Common side products in the alkylation of diethyl malonate.

- University of Michigan-Dearborn. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. Science Learning Center.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Sciencelab.com. (2005, October 10). Diethyl Malonate for Synthesis MSDS.

- IPCS. (n.d.). ICSC 1739 - DIETHYLMALONATE.

- Shiksha Nation. (2026, February 14). How is Ethyl Bromide Prepared from Ethyl Alcohol, Ethane & Ethene?.

- Transformation Tutoring. (2022, November 20). Williamson Ether Synthesis And Alcoxymercuration.

- Organic Chemistry Portal. (n.d.). Williamson Synthesis.

- Weston, F. E. (1915). The Preparation of Ethyl Bromide. Journal of the Chemical Society, Transactions, 107, 1489-1491.

- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.

- Labort Fine Chem Pvt Ltd. (2024, October 19). MATERIAL SAFETY DATA SHEET Diethyl malonate.

- Cambridge Isotope Laboratories. (n.d.). Bromoethane-d₅ (D, 98%).

- StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use.

- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. chemscience.com [chemscience.com]

- 7. alkalimetals.com [alkalimetals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 2.imimg.com [2.imimg.com]

- 10. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 11. isotope.com [isotope.com]

- 12. benchchem.com [benchchem.com]

- 13. How is Ethyl Bromide Prepared from Ethyl Alcohol, Ethane & Ethene? Reactions & Mechanisms Explained [shikshanation.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. resolvemass.ca [resolvemass.ca]

Introduction to deuterium-labeled internal standards for mass spectrometry

An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Analytical Certainty

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity, but its reliability is fundamentally dependent on the effective management of analytical variability.[1][3] This variability can arise from multiple sources, including sample preparation, instrumental fluctuations, and matrix effects.[4] To counteract these challenges, the use of an internal standard (IS) is an essential practice.[4][5]

Among the available options, deuterated internal standards—a type of stable isotope-labeled internal standard (SIL-IS)—are widely recognized as the gold standard for robust and reliable quantification.[1][4] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][6] This guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterated internal standards, offering field-proven insights for their successful implementation.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), considered one of the most accurate quantitative methods available.[4] The methodology is elegantly straightforward: a known and fixed amount of the deuterated standard is added to every sample—including calibrators, quality controls (QCs), and unknowns—at the very beginning of the sample preparation workflow.[1][2]

By becoming intimately mixed with the sample matrix, the deuterated standard acts as a perfect chemical mimic for the native, non-labeled analyte.[1][2] Consequently, any physical loss of the analyte during subsequent steps—such as liquid-liquid extraction, solid-phase extraction, protein precipitation, or evaporation—will be mirrored by a proportional loss of the internal standard.[1][2] Similarly, any variations in ionization efficiency within the mass spectrometer's source, often caused by co-eluting matrix components (ion suppression or enhancement), will affect both the analyte and the co-eluting deuterated standard to the same degree.[4][7][8]

Because the mass spectrometer measures the response ratio of the analyte to the internal standard, these sources of error are effectively normalized, ensuring that the final calculated concentration remains accurate and precise.[2][5]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs.[2]

-

Correction for Matrix Effects : This is a primary reason for using a SIL-IS.[8] Matrix effects, caused by co-eluting components from complex biological matrices like plasma or urine, can unpredictably suppress or enhance the analyte's ionization.[4] Because the deuterated standard is chemically identical and co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization.[1][8]

-

Compensation for Sample Recovery : Losses during sample preparation are often inconsistent. A deuterated standard, added before any extraction steps, undergoes the same losses as the analyte, ensuring the analyte-to-standard ratio remains constant and the final result is accurate.[1][9]

-

Normalization of Instrumental Variations : Minor fluctuations in injection volume and mass spectrometer response over the course of an analytical run are effectively normalized, leading to more precise and reproducible results.[1][3][9]

-

Regulatory Acceptance : Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) strongly recommend or expect the use of SIL-IS in bioanalytical methods submitted for drug approval.[8][9] The EMA has noted that over 90% of submissions incorporate SIL-IS.[8]

| Internal Standard Type | Key Advantages | Key Disadvantages | Best For |

| Deuterated (D-IS) | Co-elutes closely with analyte, excellent correction for matrix effects and recovery.[4] Generally cost-effective to synthesize.[4] | Potential for chromatographic separation from analyte (isotope effect).[10][11] Risk of H/D back-exchange if label is on an unstable position.[1][12] | The vast majority of small molecule quantitative bioanalysis; considered the industry gold standard.[4] |

| ¹³C or ¹⁵N Labeled (Heavy Atom IS) | Perfect co-elution with analyte (no isotope effect).[4] Highly stable label integrated into the molecular backbone.[4] | Synthesis is often more complex and expensive than deuteration.[4][12] | Applications requiring the absolute highest accuracy, where the deuterium isotope effect is problematic. |

| Structural Analog | Commercially available and inexpensive. | Different chemical properties lead to different extraction recovery and chromatographic retention. Does not fully compensate for matrix effects.[8] | Early-stage discovery or when a SIL-IS is impossible to synthesize. Can lead to unreliable data.[8] |

Selection and Design of a Deuterated Internal Standard

The successful implementation of a D-IS begins with its careful design. Several factors are critical to ensuring its performance and reliability.

-

Number of Deuterium Atoms : Typically, a mass difference of at least 3 to 4 atomic mass units (amu) is recommended. This ensures a clear mass distinction from the analyte's natural isotopic abundance (primarily from ¹³C) and minimizes potential signal overlap or "crosstalk".[13] Most standards contain between 2 to 10 deuterium atoms.[7]

-

Position of Deuterium Labeling : This is arguably the most critical factor. Deuterium atoms must be placed on chemically stable positions within the molecule, avoiding sites prone to hydrogen-deuterium (H/D) exchange with solvents.[1][13] Exchangeable protons, such as those on hydroxyl (-OH), amine (-NH), or thiol (-SH) groups, should be avoided as labeling sites.[1] Labeling stable aliphatic or aromatic C-H bonds is the preferred strategy.[13] Back-exchange compromises the mass difference and the integrity of the analysis.[1][12]

-

Isotopic and Chemical Purity : For reliable results, deuterated standards must have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[7] High isotopic purity ensures a minimal contribution of the unlabeled analyte within the standard, which could otherwise artificially inflate the measured concentration of the analyte.[11]

Synthesis of Deuterated Internal Standards

There are two primary methods for incorporating deuterium labels into a molecule of interest.[7][14]

-

Hydrogen-Deuterium (H/D) Exchange : This method involves exposing the analyte to a deuterium source (e.g., deuterated solvents like D₂O or deuterated methanol) under specific conditions, such as acid or base catalysis, or with the use of metal catalysts.[14][15] While often simpler, this approach can sometimes lead to labeling at less stable positions.[14]

-

De Novo Chemical Synthesis : This approach involves building the molecule from the ground up using deuterated building blocks.[7][14] While more complex and costly, it offers complete control over the position and number of isotopic substitutions, resulting in a more stable and reliable internal standard.[14]

Potential Challenges and Considerations

While D-IS are powerful tools, users must be aware of potential challenges that can impact data quality.

-

The Deuterium Isotope Effect : The substitution of a lighter hydrogen atom with a heavier deuterium atom can slightly alter the physicochemical properties of the molecule, most notably its lipophilicity.[10][11][16] This can lead to a small but measurable difference in retention time on a chromatographic column, where the deuterated standard often elutes slightly earlier than the analyte in reversed-phase chromatography.[4][11] If the separation is significant, the analyte and IS may not experience the same matrix effects at the same time, compromising the normalization.[10] Therefore, it is crucial to confirm co-elution during method development.[13]

-

Isotopic Instability (Back-Exchange) : As mentioned, if deuterium is placed on an exchangeable site, it can be lost and replaced by hydrogen from the solvent.[12] This can occur during sample storage, preparation, or even within the mass spectrometer's ion source.[12] This instability leads to the formation of unlabeled analyte from the IS, causing erroneously high results.[12]

Experimental Protocol: A Practical Workflow for Quantitative Bioanalysis

This protocol outlines a typical bioanalytical assay for quantifying a drug in plasma using its deuterated analog as an internal standard.[17]

1. Reagent Preparation

-

Calibration Standards & Quality Controls (QCs) : Prepare stock solutions of the analyte in a suitable organic solvent (e.g., methanol). Serially dilute the stock to create working solutions, which are then spiked into a blank biological matrix (e.g., human plasma) to create calibration standards (typically 8 levels) and QCs (at least 3 levels: low, medium, high).

-

Internal Standard Working Solution : Prepare a solution of the deuterated internal standard in an organic solvent (e.g., 100 ng/mL in methanol).[17] The concentration should be chosen to yield a consistent and robust response in the mass spectrometer.

2. Sample Preparation (Protein Precipitation Example)

-

Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or 96-well plate.[17]

-

Add 10 µL of the deuterated internal standard working solution to every tube/well. [17] This is the critical IDMS step.

-

Vortex briefly to mix.

-

Add 200 µL of a protein precipitation agent (e.g., acetonitrile) to each sample.[17]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 g for 5 minutes to pellet the precipitated proteins.[17]

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Instrument Setup

-

Liquid Chromatography :

-

Column : Select a column appropriate for the analyte's properties (e.g., C18 for reversed-phase).

-

Mobile Phase : Develop a gradient or isocratic method that provides good chromatographic peak shape and retention, ensuring separation from other matrix components. Critically, confirm that the analyte and the deuterated IS co-elute or have a minimal retention time shift.[2]

-

Flow Rate : e.g., 0.4 mL/min.[2]

-

Injection Volume : e.g., 5 µL.[2]

-

-

Mass Spectrometry :

-

Ionization Source : Electrospray Ionization (ESI) is common for drug molecules. Optimize source parameters (e.g., gas flows, temperature, voltage).

-

Scan Type : Use Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[2]

-

MRM Transitions : Optimize at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.[2]

-

4. Data Acquisition and Processing

-

Inject the prepared samples and acquire the data.

-

Integrate the peak areas for the analyte and the deuterated internal standard for each injection using the instrument's software.[2]

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples.[2]

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known nominal concentrations. Use a linear regression model, typically with a 1/x² weighting.[2]

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Validation of Bioanalytical Methods Using Deuterated Standards

For regulated drug development, any quantitative bioanalytical method must be validated according to guidelines from bodies like the FDA and EMA.[18][19] Using a deuterated internal standard is key to developing a robust method that can meet these stringent requirements.[6][9] Key validation parameters include:

-

Accuracy and Precision : Assessed by analyzing replicate QCs (e.g., n=5) at multiple concentration levels on different days. For regulated bioanalysis, the inter- and intra-day precision (%CV) and accuracy (%bias) should generally be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[4]

-

Matrix Effect : Evaluated by comparing the response of the analyte in post-extraction spiked samples from at least six different sources of the biological matrix to the response in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[4]

-

Stability : The stability of the analyte must be demonstrated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[4]

| Validation Parameter | Typical Acceptance Criteria (FDA/EMA) | Role of Deuterated IS |

| Intra- & Inter-Assay Precision | ≤15% CV (≤20% at LLOQ) | Normalizes instrumental and sample preparation variability, leading to lower CVs. |

| Intra- & Inter-Assay Accuracy | 85-115% of nominal (80-120% at LLOQ) | Ensures accurate quantification by compensating for recovery losses. |

| Matrix Effect | IS-Normalized Matrix Factor CV ≤15% | Co-elution allows the IS to track and correct for ion suppression/enhancement. |

| Recovery | Should be consistent and reproducible | The IS tracks the analyte's recovery, ensuring the ratio remains constant even if recovery is low or variable. |

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to mimic the behavior of the analyte throughout the entire analytical workflow provides unparalleled correction for the inherent variabilities of sample preparation and instrumental analysis, especially when dealing with complex biological matrices.[1][2] While their implementation requires careful planning in design, synthesis, and method development to mitigate challenges like the deuterium isotope effect, the unparalleled benefits in data integrity and confidence are critical for decision-making in research and essential for regulated drug development.[1]

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.

- BenchChem. (2025). An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry. BenchChem.

- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. BenchChem.

- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- ResearchGate. (n.d.). Synthesis of stable isotope labelled internal standards for drug–drug interaction (DDI) studies.

- PMC. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC.

- SV ChemBioTech. (n.d.). Deuterium Labelled Drug Standards | Pharmaceutical R&D. SV ChemBioTech.

- BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. BenchChem.

- Kato, Y., et al. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed.

-

Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: Progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass.

- ResearchGate. (n.d.). Deuterium labeling causes predictable shifts in the isotope pattern.

- ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- PMC. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC.

- American Association of Pharmaceutical Scientists. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. AAPS.

- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

- KCAS Bio. (2017, August 30).

- Sigma-Aldrich. (n.d.). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

- Royal Society of Chemistry. (2011, January 24). Chapter 3: Labelling with Deuterium and Tritium. RSC Publishing.

- Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. SciSpace.

- FDA. (n.d.). Q2(R2)

- Lab Manager. (2025, October 22).

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nebiolab.com [nebiolab.com]

- 6. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. academic.oup.com [academic.oup.com]

- 11. waters.com [waters.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fda.gov [fda.gov]

- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

A Technical Guide to the Isotopic Purity of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Foreword: Beyond Chemical Purity – The Isotopic Dimension in Modern Drug Development

In the landscape of pharmaceutical development, the pursuit of purity is a foundational principle. Traditionally, this has meant the rigorous identification and exclusion of chemical contaminants. However, with the advent of isotopically labeled compounds, particularly deuterated molecules, the very definition of purity has expanded. It now encompasses an essential second dimension: isotopic purity. The precise and accurate characterization of a molecule's isotopic profile is not merely an analytical exercise; it is a critical component of ensuring drug safety, efficacy, and regulatory compliance.[1][]

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs within the body, providing invaluable insights into their absorption, distribution, metabolism, and excretion (ADME).[1] Deuterium-labeled compounds, such as Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate, are frequently used as internal standards in pharmacokinetic studies or as active pharmaceutical ingredients (APIs) themselves, where the deuterium substitution can intentionally slow metabolic processes.[3] In this context, the isotopic purity—the degree to which the intended deuterium atoms have replaced hydrogen at specific molecular positions—is paramount. An incompletely labeled compound can lead to erroneous pharmacokinetic data, misinterpretation of metabolic pathways, and ultimately, compromise patient safety.[4]

This guide provides a comprehensive technical overview of the principles and methodologies for determining the isotopic purity of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate. We will delve into the synthetic considerations that give rise to isotopic variants, present detailed protocols for analysis using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, and discuss the interpretation of the resulting data. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, field-proven understanding of this critical quality attribute.

The Subject Molecule: Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Molecular Structure:

-

Chemical Name: Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

-

Molecular Formula: C₁₇H₁₉D₅O₅[6]

-

Monoisotopic Mass: 313.1923 g/mol

The molecule consists of a central diethyl malonate core, substituted with two groups at the alpha-carbon: a 4-ethoxyphenyl group and a pentadeuterated ethyl group (-CD₂CD₃). It is the fidelity of this d5-ethyl group that is the primary focus of our isotopic purity analysis.

Synthetic Pathway and the Origin of Isotopic Variants

Understanding the likely synthetic route is crucial for anticipating potential impurities. The most common method for preparing such substituted malonic esters is the Malonic Ester Synthesis .[7][8][9] This pathway involves the sequential alkylation of the acidic α-carbon of diethyl malonate.

A plausible synthesis for our target molecule would proceed as follows:

-

Enolate Formation: Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide (NaOEt), to form a nucleophilic enolate. The choice of ethoxide as the base is critical to prevent transesterification of the ethyl esters.[6]

-

First Alkylation: The enolate is reacted with a 4-ethoxyphenyl alkyl halide (e.g., 4-ethoxybenzyl bromide) via an Sₙ2 reaction.

-

Second Enolate Formation: The resulting mono-alkylated diethyl malonate still possesses one acidic proton, which is then removed by another equivalent of base.

-

Second Alkylation (Deuteration): The enolate is reacted with a deuterated ethyl halide, such as bromoethane-d5 (CD₃CD₂Br), to introduce the d5-ethyl group.

This synthetic process, while powerful, is the primary source of isotopic impurities. The key factors are:

-

Isotopic Enrichment of the Deuterated Reagent: The bromoethane-d5 used in the final step will not be 100% isotopically pure. A typical commercial reagent might have an isotopic enrichment of 98-99.5%. This means that a small percentage of the reagent will contain hydrogen atoms, leading to the formation of d4, d3, d2, d1, and even d0 (non-deuterated) isotopologues of the final product.[10]

-

Chemical Side Reactions: A common side reaction in malonic ester synthesis is dialkylation , where the enolate of the desired mono-alkylated product reacts with another molecule of the alkyl halide before the second intended alkylating agent is added.[6] While not a direct source of isotopic impurity in the d5-ethyl group, it can lead to complex product mixtures that require careful separation.

The diagram below illustrates this logical synthetic pathway and the points where impurities can arise.

Caption: Plausible malonic ester synthesis pathway and key sources of impurities.

Core Analytical Strategy: A Dual, Validating Approach

To achieve a complete and trustworthy characterization of isotopic purity, a single analytical technique is insufficient. We employ a dual strategy that leverages the strengths of two orthogonal methods: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy . HRMS provides an overview of the distribution of all isotopologues (species abundance), while qNMR offers precise measurement of the isotopic enrichment at the labeled site.[3][10][11] Together, they form a self-validating system.

The overall analytical workflow is depicted below.

Caption: Overall workflow for isotopic purity assessment using MS and NMR.

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

The foundational principle of mass spectrometry is the separation of ions based on their mass-to-charge ratio (m/z). High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are essential for this work because they can distinguish between ions with very small mass differences.[12][13] This allows us to resolve the target d5 isotopologue from the less-deuterated d4, d3, etc., species, as well as from isobaric interferences.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. isotope.com [isotope.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. almacgroup.com [almacgroup.com]

- 13. researchgate.net [researchgate.net]

Application of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate in pharmacokinetic (PK) studies

Application Note: Utilizing Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate for Stable Isotope Dilution LC-MS/MS Bioanalysis

Executive Summary

This technical guide details the application of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate as a critical precursor in the synthesis of Stable Isotope Labeled Internal Standards (SIL-IS) for pharmacokinetic (PK) profiling.

Specifically, this compound serves as the starting material for generating Tesaglitazar-d5 and structurally related PPAR

Strategic Role in Pharmacokinetics[1]

In regulated bioanalysis (FDA/EMA guidelines), the "Gold Standard" for quantification is Stable Isotope Dilution Mass Spectrometry (IDMS) . The reliability of IDMS hinges on the quality of the Internal Standard (IS).

Why Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate?

-

Synthetic Efficiency: It introduces the isotopic label early in the synthetic pathway (at the malonate scaffold), ensuring the label is integral to the core structure of the final API (Active Pharmaceutical Ingredient) analog.

-

Isotopic Purity & Mass Shift: The ethyl-d5 group provides a mass shift of +5 Da.

-

Benefit: Natural isotopes of carbon (

) and sulfur (

-

-

Physicochemical Tracking: As a SIL-IS, the derived standard co-elutes with the analyte, perfectly compensating for:

Chemical Context & Synthesis Workflow

To understand the application, one must visualize how this precursor transforms into the functional Internal Standard (e.g., Tesaglitazar-d5).

Precursor: Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate

Target Analyte Class: Dual PPAR

Synthesis Logic (Simplified):

The malonate moiety undergoes decarboxylation and coupling reactions to form the propanoic acid backbone of the glitazar, while the d5-ethoxy tail remains the stable isotopic tag.

Figure 1: Transformation of the malonate precursor into the functional Internal Standard.

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol describes the validation of a method for quantifying Tesaglitazar in human plasma using the d5-IS derived from the subject precursor.

Materials & Reagents

-

Analyte: Tesaglitazar (Reference Standard).

-

Internal Standard (IS): Tesaglitazar-d5 (Synthesized from Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate).

-

Matrix: Human Plasma (K2EDTA).

-

Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Acetate.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for glitazars to maximize throughput, relying on the SIL-IS to correct for the higher matrix effect associated with PPT.

-

Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (Tesaglitazar-d5 at 500 ng/mL in 50:50 MeOH:Water).

-

Critical Step: Vortex gently for 1 min to equilibrate the IS with the plasma proteins.

-

-

Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 5 min.

-

Centrifugation: Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 min at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 10mM Ammonium Acetate (Dilution minimizes solvent strength for better peak focusing).

LC-MS/MS Parameters

| Parameter | Setting |

| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) |

| Mobile Phase A | 10mM Ammonium Acetate in Water (pH native) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B (0-0.5 min) |

| Ionization | ESI Negative Mode (Glitazars ionize best in Neg mode) |

MRM Transitions (Mass Spectrometry)

| Compound | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (V) |

| Tesaglitazar | 408.1 | 291.0 | 50 | -28 |

| Tesaglitazar-d5 | 413.1 | 296.0 | 50 | -28 |

Note: The +5 mass shift is maintained in the product ion because the fragmentation typically occurs at the propanoic acid head, leaving the ethoxy-phenyl tail (carrying the d5 label) intact.

Expert Insight: Metabolic Stability & Label Integrity

Crucial Warning for Researchers: When using Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate to generate an IS, you must consider the metabolic fate of the drug.

-

The Mechanism: The ethyl-d5 label is located on the ether side chain.

-

The Risk: A common metabolic pathway for ethoxy-phenyl compounds is O-dealkylation (mediated by CYP450 enzymes).

-

The Consequence: If the drug undergoes O-dealkylation, the ethyl-d5 group is cleaved off as acetaldehyde-d5/ethanol-d5. The remaining metabolite (the phenol) loses the isotopic label .

Figure 2: Metabolic instability of the label during O-dealkylation. The IS tracks the parent drug but fails to track the de-ethylated metabolite.

Validation Criteria (Self-Validating System)

To ensure the protocol is robust, the following acceptance criteria (based on FDA Bioanalytical Method Validation M10) must be met:

-

IS Response Variation: The IS peak area in study samples should not deviate >50% from the mean IS response in calibration standards.

-

Self-Check: If IS response drops significantly in patient samples compared to standards, it indicates "Matrix Effect (Suppression)." Because it is a SIL-IS, the analyte is suppressed equally; therefore, the Area Ratio (Analyte/IS) remains accurate.

-

-

Cross-Talk Check: Inject a blank sample immediately after the highest standard (ULOQ).

-

Requirement: No signal >20% of the LLOQ should be observed in the analyte channel. The d5 label minimizes this risk compared to d3.

-

-

Linearity:

using

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

-

Wieling, J. (2002). LC-MS-MS experiences with internal standards.[1][2][3][4][5] Chromatographia.[6][7]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tesaglitazar, a dual peroxisome proliferator-activated receptor alpha/gamma agonist, reduces atherosclerosis in female low density lipoprotein receptor deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Sample Preparation Techniques for Bioanalysis Using a Deuterated Internal Standard: An Application Note and Protocol Guide

Introduction: The Pursuit of Precision in Bioanalysis

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents, their metabolites, and biomarkers within complex biological matrices is not merely a procedural step but the bedrock of pivotal decision-making. The journey from a biological sample—be it plasma, urine, or tissue—to reliable, reproducible data is paved with analytical challenges. Biological matrices are intricate mixtures of endogenous components like proteins, lipids, and salts, which can significantly interfere with analytical measurements, a phenomenon broadly termed "matrix effects"[1]. Effective sample preparation is therefore paramount, serving to isolate the analyte of interest from these interfering components, thereby enhancing the sensitivity and reliability of subsequent analysis, typically performed using liquid chromatography-mass spectrometry (LC-MS).

A cornerstone of modern bioanalytical practice is the use of an internal standard (IS) to account for variability throughout the analytical process[2]. Among the available options, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated internal standard, has unequivocally become the "gold standard"[3][4]. This guide provides a comprehensive exploration of fundamental sample preparation techniques—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—with a specific focus on the correct and effective integration of deuterated internal standards to ensure the highest level of data integrity.

The Principle and Unparalleled Advantage of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D)[3][5]. This subtle modification results in a compound that is, for all practical purposes, chemically and physically identical to the analyte[3]. It shares the same solubility, extraction efficiency, and chromatographic retention time, and exhibits a nearly identical ionization response in the mass spectrometer[2]. However, its increased mass allows it to be distinctly identified by the mass spectrometer alongside the native analyte[3].

The core principle underpinning its use is that the deuterated IS acts as a perfect surrogate for the analyte throughout the entire analytical workflow[6]. By adding a precise, known quantity of the deuterated IS to the biological sample at the very beginning of the preparation process, it experiences the same procedural losses and matrix-induced signal variations as the analyte[4][7]. Consequently, by calculating the ratio of the analyte's response to the IS's response, any variability is effectively normalized[7][8]. This ratiometric approach is the key to correcting for:

-

Sample Preparation Variability: Incomplete extraction recovery or analyte loss during transfer steps[7].

-

Chromatographic Fluctuations: Minor shifts in retention time or peak shape[7].

-

Mass Spectrometric Variations: Ion suppression or enhancement caused by co-eluting matrix components[7][9].

The use of a co-eluting deuterated IS is the most effective strategy to mitigate matrix effects, which are a significant source of imprecision and inaccuracy in LC-MS bioanalysis[9][10].

Core Sample Preparation Techniques and Protocols

The choice of sample preparation technique is a critical decision, dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and throughput considerations.

Protein Precipitation (PPT)

Protein precipitation is often the simplest, fastest, and most cost-effective method for removing the bulk of proteinaceous material from biological samples like plasma or serum[11][12]. The principle involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample. This disrupts the hydration shell around the proteins, causing them to denature, aggregate, and precipitate out of solution[12].

Causality Behind Experimental Choices:

-

Solvent Choice: Acetonitrile (ACN) is generally preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant[12].

-

Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:sample) is typically required to ensure efficient protein removal. This ratio also dictates the final dilution of the analyte, which can impact sensitivity[12].

-

Temperature: Performing the precipitation at low temperatures (e.g., on ice) can sometimes improve the precipitation of certain proteins.

Protocol 1: Protein Precipitation of Human Plasma

-

Sample Aliquoting: In a clean polypropylene microcentrifuge tube, pipette 100 µL of the human plasma sample (or standard/QC).

-

Internal Standard Spiking: Add 10-20 µL of the deuterated internal standard working solution. The concentration should be chosen to yield a response similar to the analyte at the mid-point of the calibration curve[13]. Vortex briefly (2-3 seconds) to mix.

-

Precipitation Step: Add 300 µL of ice-cold acetonitrile. The order of addition (adding solvent to the sample) is important for creating a homogenous mixture and achieving efficient precipitation[12].

-

Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

-

Evaporation & Reconstitution (Optional but Recommended): To increase sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known, smaller volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis. This step helps to concentrate the analyte and ensures the sample solvent is compatible with the initial chromatographic conditions[14].

-

Analysis: The sample is now ready for injection into the LC-MS system.

Caption: Protein Precipitation (PPT) Workflow.

Data Presentation: Protein Precipitation

| Parameter | Typical Outcome | Causality & Considerations |

| Analyte Recovery | Variable (can be >80%, but susceptible to co-precipitation) | Analyte may become trapped within the aggregated protein pellet. The deuterated IS helps correct for this loss[13]. |

| Matrix Effect | Moderate to High | PPT is non-selective and leaves many endogenous components (e.g., phospholipids, salts) in the supernatant, which can cause significant ion suppression[15]. |

| Speed & Throughput | Very High | Simple procedure, easily automated in 96-well plate format[16]. |

| Cost | Low | Requires minimal, inexpensive reagents and equipment[16]. |

| Selectivity | Low | Primarily removes proteins, offering little cleanup of other matrix components[15]. |

Liquid-Liquid Extraction (LLE)

LLE is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent[17]. By adjusting the pH of the aqueous phase, the analyte can be converted into a non-ionized form, which is more soluble in the organic solvent, allowing it to be selectively extracted.

Causality Behind Experimental Choices:

-

Solvent Selection: The organic solvent (e.g., methyl-tert-butyl ether, ethyl acetate) must be immiscible with water and have a high affinity for the analyte of interest. Its polarity is a key factor.

-

pH Adjustment: The pH of the aqueous sample is adjusted to suppress the ionization of the analyte. For acidic drugs, the pH is adjusted to be at least 2 units below their pKa. For basic drugs, the pH is adjusted to be at least 2 units above their pKa. This maximizes the concentration of the neutral, more organic-soluble form of the molecule.

Protocol 2: Liquid-Liquid Extraction of a Basic Drug from Human Plasma

-

Sample Aliquoting: In a polypropylene tube, pipette 100 µL of the human plasma sample (or standard/QC).

-

Internal Standard Spiking: Add 10-20 µL of the deuterated internal standard working solution. Vortex briefly.

-

pH Adjustment: Add 50 µL of a suitable buffer or base (e.g., 0.1 M sodium carbonate) to raise the pH above the analyte's pKa. Vortex briefly.

-

Extraction: Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., methyl-tert-butyl ether).

-

Mixing: Cap the tube and mix thoroughly for 5-10 minutes using a vortex or mechanical shaker to facilitate the partitioning of the analyte and the deuterated IS into the organic phase[6].

-

Phase Separation: Centrifuge at >3,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers[6].

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

-

Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

-

Analysis: The sample is now ready for injection into the LC-MS system.

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Data Presentation: Liquid-Liquid Extraction

| Parameter | Typical Outcome | Causality & Considerations |

| Analyte Recovery | Good to Excellent (typically 80-100%) | Recovery is dependent on the partition coefficient (K) of the analyte in the chosen solvent system. The deuterated IS effectively tracks and corrects for any incomplete partitioning. |

| Matrix Effect | Low to Moderate | LLE provides a much cleaner extract than PPT by removing many polar, interfering substances like salts and some phospholipids. |

| Speed & Throughput | Moderate | More labor-intensive and time-consuming than PPT. Can be challenging to fully automate. |

| Cost | Moderate | Requires larger volumes of high-purity organic solvents. |

| Selectivity | Good | Selectivity is achieved through the choice of solvent and pH manipulation, allowing for targeted extraction of acidic, basic, or neutral compounds. |

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that uses a solid adsorbent material (the stationary phase), typically packed into a cartridge or a 96-well plate, to separate components of a mixture[18][19]. The principle is analogous to liquid chromatography. The sample is passed through the sorbent, which retains the analyte, interfering compounds, or both, based on their physical and chemical properties.

Causality Behind Experimental Choices:

-

Sorbent Selection: The choice of sorbent (e.g., reversed-phase C18, ion-exchange, mixed-mode) is the most critical step and depends on the analyte's properties. The goal is to maximize the retention of the analyte while minimizing the retention of matrix interferences.

-

Wash Step: The wash solvent is designed to be strong enough to remove weakly bound interferences from the sorbent without eluting the analyte of interest.

-

Elution Step: The elution solvent is chosen to be strong enough to disrupt the analyte-sorbent interaction and elute the analyte for collection, ideally leaving strongly bound interferences behind on the sorbent[18].

Protocol 3: Reversed-Phase Solid-Phase Extraction of a Drug from Human Plasma

-

Sample Pre-treatment: In a polypropylene tube, pipette 100 µL of the human plasma sample. Add 10-20 µL of the deuterated IS. Add 200 µL of 4% phosphoric acid in water to dilute the plasma and disrupt protein binding. Vortex to mix.

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a C18 or mixed-mode polymer cartridge) by passing 1 mL of methanol, followed by 1 mL of water through the sorbent[20]. Do not allow the sorbent to dry out between steps.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min)[21]. Both the analyte and the deuterated IS will be retained on the sorbent.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences[20].

-

Elution: Elute the analyte and deuterated IS with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube[20].

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

-

Analysis: The sample is now ready for injection into the LC-MS system.

Caption: Solid-Phase Extraction (SPE) Workflow.

Data Presentation: Solid-Phase Extraction

| Parameter | Typical Outcome | Causality & Considerations |

| Analyte Recovery | Excellent and Reproducible (>90%) | SPE methods can be highly optimized for specific analytes, leading to consistent and high recovery. The deuterated IS ensures any minor variability is corrected. |

| Matrix Effect | Very Low | Provides the cleanest extracts by selectively isolating the analyte and efficiently removing a wide range of interferences, including phospholipids and salts[10]. |

| Speed & Throughput | Moderate to High | Can be more time-consuming for manual method development, but is highly amenable to automation using 96-well plates and robotic liquid handlers for high-throughput applications. |

| Cost | High | SPE cartridges/plates are more expensive than the reagents used for PPT or LLE. |

| Selectivity | Very High | The wide variety of available sorbent chemistries allows for highly specific extraction methods tailored to the analyte of interest. |

Best Practices and Critical Considerations

The successful implementation of a bioanalytical method using a deuterated internal standard is a self-validating system when key principles are rigorously followed.

-

Timing of Internal Standard Addition: The deuterated IS must be added to the sample at the earliest possible stage[7]. This ensures that it is subjected to every single variable that the analyte experiences, from protein binding and enzymatic degradation in the matrix to extraction inefficiencies. For simple methods like PPT, it can be added with the precipitant, but for more complex extractions like LLE or SPE, it must be added to the biological matrix before any solvents or buffers are introduced[7].

-

Concentration of Internal Standard: The concentration of the IS should be constant across all samples, including calibration standards and quality controls. It is typically added at a concentration that falls in the mid-range of the calibration curve to ensure a robust signal-to-noise ratio without causing detector saturation[7].

-

Isotopic Purity and Mass Difference: The deuterated standard must have high isotopic enrichment (ideally ≥98%) to minimize the amount of unlabeled analyte present as an impurity, which could artificially inflate the measured concentration of the analyte[4]. Furthermore, the mass difference between the analyte and the IS should ideally be at least 3-4 mass units to prevent isotopic crosstalk, where the natural isotope abundance of the analyte interferes with the signal of the IS[7][22].

-

Stability of Isotopic Label: Deuterium atoms must be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix[23]. Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to heteroatoms can be labile. The stability of the label must be confirmed during method development.

-

Method Validation: All bioanalytical methods must be rigorously validated according to regulatory guidelines from agencies like the FDA and EMA[9][24][25]. Validation assesses key parameters including accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and the stability of the analyte in the biological matrix under various conditions[24][26].

Conclusion

The selection of an appropriate sample preparation technique is a critical determinant of the quality and reliability of bioanalytical data. While simpler methods like protein precipitation offer speed, they often sacrifice the cleanliness of the final extract. More selective techniques like liquid-liquid extraction and, particularly, solid-phase extraction provide superior removal of matrix interferences, leading to more robust and sensitive assays.

Regardless of the chosen technique, the deuterated internal standard is an indispensable tool in modern bioanalysis[3]. Its ability to perfectly mimic the behavior of the analyte provides an unparalleled level of correction for the myriad variables inherent in analyzing complex biological samples. By integrating a deuterated internal standard early in the workflow and adhering to the principles of sound method development and validation, researchers, scientists, and drug development professionals can generate high-quality, defensible data that confidently supports the advancement of new therapeutics.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. NMI. [Link]

-

Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages. YouTube. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

Protein Precipitation Technical Guide. AxisPharm. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]

-

Overcoming 5 Peptide Bioanalysis Sample Prep Challenges. Waters Blog. [Link]

-

Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]

-

TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. [Link]

-

Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. InfinixBio. [Link]

-

Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. PMC. [Link]

-

Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]

-

Challenges with Sample Preparation. Chromatography Today. [Link]

-

Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

-

Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

-

Bioanalytical Sample Preparation. Agilent. [Link]

-

Protein Precipitation Procedures. ResearchGate. [Link]

-

Bioanalytical Method Validation. FDA. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

-

Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

-

General Procedure for Solid Phase Extraction. Hawach. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

-

Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]

-

What is Solid Phase Extraction (SPE)? Organomation. [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. waters.com [waters.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. agilent.com [agilent.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. youtube.com [youtube.com]

- 17. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. organomation.com [organomation.com]

- 20. specartridge.com [specartridge.com]

- 21. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 22. bioszeparacio.hu [bioszeparacio.hu]

- 23. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 25. resolvemass.ca [resolvemass.ca]

- 26. researchgate.net [researchgate.net]

Application and Protocol Guide for Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate in Advanced Drug Metabolism and Pharmacokinetic (DMPK) Assays

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate, a stable isotope-labeled (SIL) analog, in pivotal drug metabolism and pharmacokinetic (DMPK) assays. As the pharmaceutical industry increasingly relies on high-precision bioanalytical data to drive decision-making, the use of deuterated internal standards has become the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2][3] This document elucidates the foundational principles of stable isotope labeling and offers field-proven, step-by-step protocols for key in vitro DMPK studies, including metabolic stability and reaction phenotyping. The methodologies described herein are designed to ensure scientific rigor, data integrity, and compliance with global regulatory expectations.[4][5][6]

Introduction: The Imperative for Stable Isotope-Labeled Standards in DMPK

The journey of a drug candidate from discovery to clinical application is underpinned by a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro DMPK assays are fundamental to this process, providing early insights into a compound's metabolic fate and potential for drug-drug interactions (DDIs).[7][8] The accuracy and reproducibility of these assays are paramount.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and specificity.[9][10] However, the technique is susceptible to variations arising from sample preparation, matrix effects, and instrument fluctuations.[9][11] A stable isotope-labeled internal standard (SIL-IS), such as Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate, is the most effective tool to mitigate these variabilities.[12][13] A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[12] This near-identical physicochemical behavior ensures that the SIL-IS and the analyte experience the same extraction recovery and ionization suppression or enhancement, allowing for reliable correction and highly accurate quantification.[2][11]

Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate (D₅-DEM) serves as an ideal internal standard for its non-labeled counterpart, a common structural motif in medicinal chemistry.[14][15][16][17][18][19] The five deuterium atoms on the ethyl group provide a stable mass shift of +5 Da, preventing isotopic crosstalk while ensuring co-elution with the analyte.

Core Applications and Methodologies

D₅-DEM is primarily employed as an internal standard in quantitative bioanalysis supporting various DMPK studies. Below are detailed protocols for two fundamental assays.

In Vitro Metabolic Stability Assay